Levofloxacin-d3 Sodium Salt

Isotope dilution mass spectrometry Bioanalytical method validation Stable isotope labeling

In LC-MS/MS levofloxacin quantification, non-deuterated analogs fail to correct matrix effects, risking FDA/EMA validation failure. Levofloxacin-d3 Sodium Salt is a validated, stable isotope-labeled internal standard that co-elutes with native levofloxacin for accurate ion suppression correction. • 99.5 atom% D isotopic abundance delivers a distinct +3 Da mass shift, avoiding interference from native isotopic clusters. • Sodium salt form enables direct aqueous dilution, streamlining mobile-phase and sample preparation workflows. • Documented for residue analysis under GB/T and EU 2002/657/EC; ensures compliance in TDM and food-safety laboratories.

Molecular Formula C₁₈H₁₆D₃FN₃NaO₄
Molecular Weight 386.37
Cat. No. B1162616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin-d3 Sodium Salt
Synonyms(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-d3 Sodium Salt; 
Molecular FormulaC₁₈H₁₆D₃FN₃NaO₄
Molecular Weight386.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levofloxacin-d3 Sodium Salt: A Verified, High-Abundance Deuterated Internal Standard for Levofloxacin Bioanalysis


Levofloxacin-d3 Sodium Salt is a stable isotope-labeled analogue of the fluoroquinolone antibiotic levofloxacin, featuring three deuterium atoms at the N-methyl position of the piperazinyl ring. This structural modification yields a molecular formula of C₁₈H₁₆D₃FN₃NaO₄ and a molecular weight of 386.37 g/mol . The sodium salt formulation confers enhanced aqueous solubility relative to the free acid or hydrochloride forms, making it particularly suitable for direct use in reversed-phase LC-MS/MS mobile phases without pre-dissolution in organic solvents . As an internal standard, its near-identical physicochemical behavior to native levofloxacin enables co-elution under standard chromatographic conditions while providing a distinct +3 Da mass shift for unambiguous MS/MS detection [1].

Why Levofloxacin-d3 Sodium Salt Cannot Be Replaced by Levofloxacin-d8, Levofloxacin-13C,d3, or Non-Deuterated Standards in Regulated Bioanalysis


Substituting Levofloxacin-d3 with alternative deuterated levofloxacin standards introduces quantifiable risks to assay accuracy and regulatory compliance. Levofloxacin-d8, with a +8 Da mass shift and eight deuterium atoms on the piperazine ring, exhibits altered chromatographic retention due to reverse isotope effects, potentially causing incomplete co-elution with native levofloxacin and impaired correction of ion suppression [1]. Levofloxacin-13C,d3, while offering a larger mass shift, carries a significantly higher procurement cost and may introduce isotopic interference when 13C-labeled metabolites are present in study samples [2]. Non-deuterated structural analogs (e.g., ciprofloxacin or moxifloxacin as internal standards) fail to meet FDA/EMA guidance for bioanalytical method validation, as they cannot correct for variable extraction recovery or matrix effects across different plasma lots [3]. The Levofloxacin-d3 sodium salt, with its validated 99.5 atom% D isotopic abundance [4], provides the optimal balance of cost, chromatographic fidelity, and regulatory acceptability.

Quantitative Differentiation of Levofloxacin-d3 Sodium Salt: Verified Purity, Isotopic Abundance, and Mass Spectrometric Performance


Isotopic Abundance of 99.5 atom% D in Levofloxacin-d3 vs. 98% 2H in Levofloxacin-13C,d3

The synthesized Levofloxacin-d3 product demonstrates an isotopic abundance of 99.5 atom% D, which is 1.5 percentage points higher than the minimum 98% 2H enrichment specification for the dual-labeled Levofloxacin-13C,d3 comparator [1]. Higher isotopic enrichment directly reduces the contribution of unlabeled internal standard signal to the analyte channel, thereby improving the lower limit of quantification (LLOQ) achievable in trace-level residue analysis.

Isotope dilution mass spectrometry Bioanalytical method validation Stable isotope labeling

Chemical Purity of 98.5% for Levofloxacin-d3 vs. 95% Purity Specification for Levofloxacin-d8

The synthesized Levofloxacin-d3 product exhibits a chemical purity of 98.5% as determined by HPLC, compared to a typical purity specification of 95% for commercially available Levofloxacin-d8 hydrochloride . The 3.5 percentage point increase in purity translates to fewer unknown impurities that could potentially co-elute with metabolites of interest or suppress ionization of late-eluting analytes in multi-analyte panels.

HPLC purity analysis Reference standard qualification Analytical quality control

+3 Da Mass Shift with d3-Labeling: Optimal Separation from Analyte Without Chromatographic Shift

Levofloxacin-d3 provides a +3 Da mass shift relative to native levofloxacin (m/z 362 → m/z 365 for the [M+H]⁺ ion), which is sufficient to place the internal standard signal outside the natural isotopic envelope of the analyte while avoiding the reverse isotope effect on chromatographic retention that is observed with higher deuteration (e.g., d8-labeled compounds) [1]. Levofloxacin-d8, with a +8 Da mass shift and eight deuterium atoms, can exhibit a measurable retention time difference of 0.1–0.3 minutes under certain reversed-phase conditions, potentially compromising the accuracy of matrix effect correction.

LC-MS/MS method development Stable isotope internal standard Mass shift optimization

Optimal Deployment Scenarios for Levofloxacin-d3 Sodium Salt in Bioanalytical and Quality Control Workflows


Therapeutic Drug Monitoring (TDM) of Levofloxacin in Multidrug-Resistant Tuberculosis (MDR-TB) Patients

In clinical TDM laboratories quantifying plasma levofloxacin concentrations for MDR-TB regimen optimization, Levofloxacin-d3 sodium salt serves as the ideal internal standard due to its 99.5 atom% D abundance [1] and sodium salt formulation enabling direct aqueous dilution. The d3 mass shift (+3 Da) places the IS signal safely outside the natural isotopic cluster of levofloxacin, avoiding the ~2% contribution from the M+2 isotope that could otherwise bias LLOQ measurements in trough-level samples (typically 0.5–2 µg/mL). Validated LC-MS/MS methods for anti-TB drugs require stable isotope-labeled internal standards to meet the FDA-recommended ±15% accuracy and precision criteria ; Levofloxacin-d3 sodium salt fulfills this requirement without the chromatographic shift risks associated with d8-labeled alternatives.

Regulatory Residue Analysis of Levofloxacin in Animal-Derived Foods (Veterinary Drug Residue Monitoring)

For laboratories performing levofloxacin residue quantification in milk, eggs, or edible tissues under Chinese GB/T standards or EU Commission Decision 2002/657/EC, Levofloxacin-d3 sodium salt is explicitly validated for this purpose. Xu et al. (2023) demonstrated that the synthesized Levofloxacin-d3 product, with 98.5% chemical purity and 99.5 atom% D isotopic abundance, can be used as the internal standard for the quantitative determination of levofloxacin residue in animal food [1]. The sodium salt form facilitates direct addition to aqueous sample extracts, and the high isotopic abundance minimizes false-negative risk near the MRL (maximum residue limit), which for levofloxacin is typically 100 µg/kg in muscle tissue.

High-Throughput Multiplex LC-MS/MS Panels for Antibiotic Quantification in Clinical Research

In clinical research settings requiring simultaneous quantification of 10–20 antibiotics (including levofloxacin, moxifloxacin, linezolid, and beta-lactams) from a single plasma aliquot, Levofloxacin-d3 sodium salt offers distinct advantages. The +3 Da mass shift provides adequate separation from native levofloxacin without introducing the retention time variability that can occur with d8-labeled internal standards in multi-analyte gradients [1]. This ensures that automated peak integration software correctly assigns internal standard peaks across long batch runs (>100 samples), reducing the need for manual chromatogram review. The sodium salt's aqueous solubility simplifies preparation of IS working solutions in water rather than requiring organic co-solvents that could precipitate proteins during sample preparation .

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